N-benzyl-N-tert-butyl-3,4-dichlorobenzamide
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Overview
Description
N-benzyl-N-tert-butyl-3,4-dichlorobenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of benzyl, tert-butyl, and dichlorobenzamide groups, which contribute to its distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-tert-butyl-3,4-dichlorobenzamide typically involves the reaction of benzylamine with tert-butylamine and 3,4-dichlorobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-tert-butyl-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-N-tert-butyl-3,4-dichlorobenzamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-N-tert-butyl-3,4-dichlorobenzamide involves its interaction with specific molecular targets. For instance, it has been identified as a selective antagonist of the farnesoid X receptor alpha (FXRα). The compound binds to the ligand-binding domain of FXRα, inducing conformational changes that inhibit the receptor’s activity. This interaction affects various metabolic pathways, including glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-tert-butyl-4-hydroxyphenyl-2,6-dichlorobenzamide: Similar structure but with a hydroxy group instead of a dichloro group.
N-benzyl-N-tert-butyl-2,4-dichlorobenzamide: Similar structure but with different positions of the dichloro groups.
Uniqueness
N-benzyl-N-tert-butyl-3,4-dichlorobenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Its selective antagonism of FXRα sets it apart from other similar compounds, making it a valuable tool in metabolic research .
Properties
IUPAC Name |
N-benzyl-N-tert-butyl-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO/c1-18(2,3)21(12-13-7-5-4-6-8-13)17(22)14-9-10-15(19)16(20)11-14/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVPNHDHWZFGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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